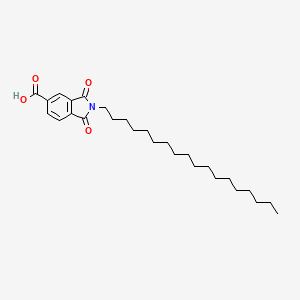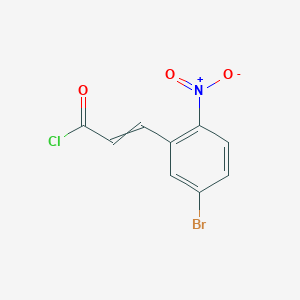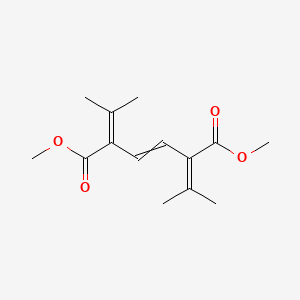![molecular formula C9H9NSe B14331818 Acetonitrile, [(4-methylphenyl)seleno]- CAS No. 111118-92-4](/img/structure/B14331818.png)
Acetonitrile, [(4-methylphenyl)seleno]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, [(4-methylphenyl)seleno]- is an organoselenium compound with the molecular formula C9H9NSe This compound is characterized by the presence of a seleno group attached to a 4-methylphenyl ring, which is further connected to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, [(4-methylphenyl)seleno]- typically involves the reaction of 4-methylphenylselenol with acetonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the selenol, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenol.
Industrial Production Methods
While specific industrial production methods for acetonitrile, [(4-methylphenyl)seleno]- are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetonitrile, [(4-methylphenyl)seleno]- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the seleno group back to the selenol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
科学的研究の応用
Acetonitrile, [(4-methylphenyl)seleno]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in mimicking the activity of selenoenzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of acetonitrile, [(4-methylphenyl)seleno]- involves its ability to participate in redox reactions due to the presence of the seleno group. This group can undergo oxidation and reduction, allowing the compound to act as an antioxidant or a pro-oxidant depending on the conditions. The molecular targets and pathways involved include interactions with reactive oxygen species and the modulation of redox-sensitive signaling pathways.
類似化合物との比較
Similar Compounds
Acetonitrile, [(4-methylphenyl)thio]-: Similar structure but with a sulfur atom instead of selenium.
Acetonitrile, [(4-methylphenyl)telluro]-: Similar structure but with a tellurium atom instead of selenium.
Acetonitrile, [(4-methylphenyl)oxy]-: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
Acetonitrile, [(4-methylphenyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties such as higher reactivity in redox reactions and potential biological activities that are not observed with sulfur or oxygen analogs. Selenium’s ability to form stable yet reactive intermediates makes this compound particularly valuable in various applications.
特性
CAS番号 |
111118-92-4 |
|---|---|
分子式 |
C9H9NSe |
分子量 |
210.15 g/mol |
IUPAC名 |
2-(4-methylphenyl)selanylacetonitrile |
InChI |
InChI=1S/C9H9NSe/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 |
InChIキー |
JQNFYYMADBVPIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Se]CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)

![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)



![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
